N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide
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Description
N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H13F3N2O3S2 and its molecular weight is 402.41. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Molecular Structure
N-(furan-3-ylmethylene)benzenesulfonamides, closely related to your compound of interest, have been synthesized through a gold(I)-catalyzed cascade reaction. This reaction pathway enriches gold carbenoid chemistry and offers insights into group migration processes (Wang et al., 2014).
Crystal Structure Analysis
Isomorphous benzenesulfonamide crystal structures, involving compounds similar to your query, have been analyzed. The research focuses on the intermolecular interactions, like C-H...O and C-H...pi, which are crucial in determining the crystal packing of these compounds (Bats et al., 2001).
Potential Anticancer Activity
Benzenesulfonamide derivatives, akin to your compound, have been synthesized and evaluated for their anticancer properties. Some of these compounds showed promising activity against various human tumor cell lines, indicating their potential as anticancer agents (Sławiński et al., 2012).
Biochemical Evaluation as Enzyme Inhibitors
N-(4-phenylthiazol-2-yl)benzenesulfonamides, related to your query, have been studied as inhibitors of kynurenine 3-hydroxylase. These compounds showed high-affinity inhibition in vitro, suggesting their potential application in investigating the role of the kynurenine pathway in neuronal injury (Röver et al., 1997).
Pharmaceutical Applications
Celecoxib derivatives, incorporating a benzenesulfonamide structure similar to your compound, have been synthesized. These derivatives show diverse biological activities, including anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV properties, highlighting the versatility of benzenesulfonamide-based compounds in pharmaceutical applications (Küçükgüzel et al., 2013).
Energetic Material Synthesis
Compounds based on furazan, a structural component similar to your query, have been synthesized for applications as insensitive energetic materials. These compounds exhibit high detonation performance and moderate thermal stability, demonstrating their potential use in energetic material applications (Yu et al., 2017).
UV Protection and Antimicrobial Applications
Thiazole azodyes containing sulfonamide moieties, structurally related to your query, have been designed for UV protection and antimicrobial applications on cotton fabrics. This research highlights the potential of these compounds in textile industry applications (Mohamed et al., 2020).
pH-Responsive Relaxivity in MRI Imaging
Sulfonamide groups have been incorporated into ligands for pH-dependent relaxivity response in Mn2+ complexes. This research demonstrates the potential application of these compounds in enhancing the effectiveness of MRI imaging (Uzal-Varela et al., 2020).
Properties
IUPAC Name |
N-[[2-(furan-2-yl)-4-methyl-1,3-thiazol-5-yl]methyl]-2-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N2O3S2/c1-10-13(25-15(21-10)12-6-4-8-24-12)9-20-26(22,23)14-7-3-2-5-11(14)16(17,18)19/h2-8,20H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKFMNBRCFVYQQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CO2)CNS(=O)(=O)C3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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